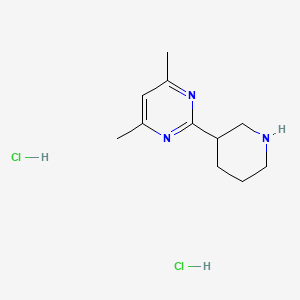

4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride

Description

4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at the 4- and 6-positions and a piperidin-3-yl moiety at the 2-position. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications. Key properties reported include:

Properties

IUPAC Name |

4,6-dimethyl-2-piperidin-3-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.2ClH/c1-8-6-9(2)14-11(13-8)10-4-3-5-12-7-10;;/h6,10,12H,3-5,7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOJIFDUANFALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCNC2)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents or salt forms:

Notes on Discrepancies:

- The molecular formula reported for the target compound (C₇H₁₇Cl₂N₃, ) conflicts with theoretical calculations. A pyrimidine core (C₄H₄N₂) with two methyl groups (2 × CH₃) and a piperidin-3-yl group (C₅H₁₀N) would yield C₁₂H₁₆Cl₂N₃ as the dihydrochloride. This inconsistency highlights the need for verification of primary data.

Functional and Application Differences

Piperazine vs. Piperidine Substituents :

- The piperazine analog (C₁₀H₁₈Cl₂N₅) offers two nitrogen atoms, increasing hydrogen-bonding capacity and basicity compared to the single nitrogen in the piperidine analog. This may enhance solubility but reduce metabolic stability .

- The discontinued status of the piperazine derivative ( ) may relate to stability issues or commercial factors.

Complex Trihydrochloride Analog ( ): The addition of a methoxyphenyl group and ethylamino linker enables sustained-release applications, demonstrating how structural complexity tailors pharmacokinetics.

Methyl Sulfonyl Derivative ( ) :

- The electron-withdrawing sulfonyl group alters the pyrimidine ring’s electronic profile, favoring herbicidal activity over biological receptor interactions.

Biological Activity

4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride is a compound belonging to the pyrimidine family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimalarial and anticancer research.

- Molecular Formula : C₁₁H₁₉Cl₂N₃

- Molecular Weight : 264.19 g/mol

- CAS Number : 1803600-56-7

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its efficacy against different biological targets.

Antimalarial Activity

Research has demonstrated that compounds with a pyrimidine scaffold exhibit significant antimalarial properties. A study focusing on trisubstituted pyrimidines reported that similar compounds showed a 96% reduction in parasitemia when administered at a dosage of 30 mg/kg in a Plasmodium berghei mouse model . Although specific data on this compound was not detailed in the study, the structural similarities suggest potential effectiveness against malaria.

Anticancer Potential

The compound's structure may also confer anticancer properties. For instance, pyrimidine derivatives have been linked to the inhibition of protein kinases involved in cancer progression. A related compound demonstrated significant activity against leukemia cells and other tumor types . The mechanism often involves interference with cell cycle regulation and induction of apoptosis.

Pharmacokinetics and Safety Profile

A comprehensive understanding of the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate favorable pharmacokinetic profiles for similar compounds within this class, including sufficient oral bioavailability and low toxicity at therapeutic doses. For example, one study noted an oral bioavailability of 31.8% with no acute toxicity observed at doses up to 2000 mg/kg .

Comparative Table of Biological Activities

| Compound Name | Antimalarial Activity | Anticancer Activity | Oral Bioavailability | Toxicity Level |

|---|---|---|---|---|

| 4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine | Potential (similar) | Significant | 31.8% | Non-toxic up to 2000 mg/kg |

| Trisubstituted Pyrimidines | 96% reduction | Moderate | Not specified | Low |

| Pyrimidine Derivatives (general) | Variable | High | Variable | Generally low |

Case Studies and Research Findings

- Antimalarial Optimization :

- Cancer Cell Studies :

- Safety Assessments :

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride?

- Methodological Answer : The synthesis typically involves multi-step processes:

Pyrimidine Core Formation : A condensation reaction between substituted aldehydes and amines under acidic/basic conditions (e.g., using thiourea derivatives as intermediates) .

Functionalization : Introduction of the piperidinyl group via nucleophilic substitution or coupling reactions.

Salt Formation : Conversion to the dihydrochloride salt using HCl in polar solvents (e.g., ethanol or water) to enhance solubility and stability .

- Key Considerations: Optimize reaction temperatures and stoichiometry to minimize byproducts.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : For verifying substituent positions (e.g., methyl groups at 4,6-positions and piperidinyl substitution) .

- HPLC/UPLC : To assess purity (>95% required for pharmacological studies) .

- X-ray Crystallography : Resolves stereochemistry and confirms salt formation (e.g., dihydrochloride coordination) .

- Advanced Tip: Pair mass spectrometry (HRMS) with elemental analysis to validate molecular composition .

Q. How does the dihydrochloride form influence solubility and stability in biological assays?

- Methodological Answer :

- Solubility : The hydrochloride salt improves aqueous solubility (critical for in vitro assays), but pH adjustments (e.g., PBS buffer) may be needed to prevent precipitation .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to assess degradation pathways (e.g., hydrolysis of the pyrimidine ring) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

- Machine Learning : Train models on existing reaction data to predict optimal catalysts (e.g., Pd/C for hydrogenation) or solvent systems .

- Case Study: ICReDD’s workflow integrates computational predictions with high-throughput experimentation to reduce trial-and-error synthesis .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

- Methodological Answer :

Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and buffer composition .

Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

Target Validation : Confirm binding specificity via knock-out models or competitive assays with known inhibitors .

Q. What strategies mitigate off-target interactions in receptor-binding studies?

- Methodological Answer :

- Structural Analog Screening : Test derivatives (e.g., fluorophenyl or methyl-substituted analogs) to identify critical pharmacophores .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to predict binding affinities and refine docking poses .

- Selectivity Panels : Use broad-spectrum kinase or GPCR assays to profile cross-reactivity .

Q. How to design experiments for elucidating metabolic pathways in vivo?

- Methodological Answer :

- Radiolabeling : Synthesize a ¹⁴C-labeled version to track metabolites via autoradiography or scintillation counting .

- Microsomal Incubations : Use liver microsomes (human/rodent) with NADPH cofactors to identify Phase I/II metabolites .

- Pharmacokinetic Modeling : Integrate in vitro clearance data with allometric scaling for dose predictions .

Safety and Handling

Q. What are the best practices for handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.